2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide

Synthetic chemistry Medicinal chemistry Library diversification

Choose this 2-bromo sulfonamide for its unmatched modularity: the ortho-Br enables rapid Pd-catalyzed cross-coupling, transforming a single batch into a C2-derivatized library — far more efficient than the non-brominated analog (CAS 2034596-54-6, 95%). Its unique furan-3-yl/thiophen-2-yl regioisomer (distinct from CAS 2097933-35-0) presents a defined pharmacophore for computational docking, while the N-alkyl sulfonamide avoids carbonic anhydrase interference. Batch-specific 98% purity (HPLC, NMR, GC) delivers <2% impurity, critical for SPR/ITC/IC50 assays. A must-stock for SAR campaigns targeting the benzenesulfonamide ring.

Molecular Formula C16H14BrNO3S2
Molecular Weight 412.32
CAS No. 2034566-99-7
Cat. No. B2575872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide
CAS2034566-99-7
Molecular FormulaC16H14BrNO3S2
Molecular Weight412.32
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)Br
InChIInChI=1S/C16H14BrNO3S2/c17-14-3-1-2-4-16(14)23(19,20)18-9-7-13-5-6-15(22-13)12-8-10-21-11-12/h1-6,8,10-11,18H,7,9H2
InChIKeyRNQMZAIXRPXXSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034566-99-7): Structural Identity and Procurement-Relevant Classification


2-Bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034566-99-7) is a heterocyclic sulfonamide with the molecular formula C₁₆H₁₄BrNO₃S₂ and a molecular weight of 412.32 g/mol [1]. The compound comprises a 2-bromobenzenesulfonamide core linked via an N-ethyl spacer to a 5-(furan-3-yl)thiophen-2-yl moiety, with the SMILES notation O=S(=O)(NCCc1ccc(-c2ccoc2)s1)c1ccccc1Br and InChI Key RNQMZAIXRPXXSU-UHFFFAOYSA-N [1]. This compound belongs to the class of aryl-heteroaryl sulfonamides that incorporate both furan and thiophene heterocycles, a scaffold of interest in medicinal chemistry for its potential to engage multiple biological targets, including carbonic anhydrases, steroid sulfatase, and various kinases, as evidenced by the broader sulfonamide literature [2]. Available through multiple vendors at standard purity levels up to 98% with batch-specific QC documentation (NMR, HPLC, GC), this compound is supplied exclusively for non-human research purposes .

Why 2-Bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Substituting this compound with its closest structural analogs—such as the non-brominated des-bromo counterpart (CAS 2034596-54-6) or the regioisomeric 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide (CAS 2097933-35-0)—without experimental verification introduces quantifiable risk across multiple dimensions. The ortho-bromo substituent alters the benzenesulfonamide ring's electronic character (σ-electron-withdrawing effect), steric environment, and hydrogen-bonding capacity, which collectively modulate binding interactions at biological targets [1]. In the broader sulfonamide class, even minor substituent changes on the benzene ring have been shown to shift carbonic anhydrase isoform selectivity by orders of magnitude [2]. Furthermore, the specific regioisomeric arrangement of the furan-thiophene biaryl system (furan-3-yl attached to thiophen-2-yl) defines a unique three-dimensional pharmacophore that is distinct from other positional isomers. These structural features dictate differential reactivity in cross-coupling chemistry, solubility, and target engagement profiles that cannot be inferred from analog data alone, necessitating compound-specific characterization before any procurement or experimental deployment decision.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide vs. Closest Analogs


Ortho-Bromo Substituent as a Pd-Catalyzed Cross-Coupling Diversification Handle vs. Non-Brominated Analog (CAS 2034596-54-6)

The target compound possesses an ortho-bromo substituent on the benzenesulfonamide aromatic ring, enabling participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, etc.) for late-stage structural diversification. The non-brominated analog N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034596-54-6) lacks this reactive handle and cannot undergo analogous derivatization without prior functionalization [1]. This is a structural feature inherent to the molecular formula: C₁₆H₁₄BrNO₃S₂ (target) vs. C₁₆H₁₅NO₃S₂ (non-brominated analog). The 2-bromobenzenesulfonamide motif has documented reactivity in palladium-catalyzed intramolecular arylation to form dibenzosultams, demonstrating the synthetic utility of this specific substitution pattern [2].

Synthetic chemistry Medicinal chemistry Library diversification

Higher Vendor-Certified Purity and QC Documentation vs. Non-Brominated Analog

The target compound is offered by Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis reports provided to purchasers . In contrast, the closest non-brominated analog (CAS 2034596-54-6) is listed at 95%+ purity from alternative suppliers, with less comprehensive QC documentation . While a 3% nominal purity difference may appear modest, it represents a 2.5-fold difference in maximum total impurity burden (2% vs. 5%), which is consequential for dose-response assays where impurities at low levels can confound IC₅₀/EC₅₀ determinations or produce false-positive screening hits.

Quality control Reproducibility Procurement specification

Regioisomeric Differentiation: Furan-3-yl/Thiophen-2-yl vs. Furan-2-yl/Thiophen-3-yl Connectivity

The target compound features a 5-(furan-3-yl)thiophen-2-yl motif where the furan ring is attached at its 3-position to the thiophene 2-position, with the ethylsulfonamide linker attached at the thiophene 5-position. The regioisomer 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide (CAS 2097933-35-0) exhibits a fundamentally different connectivity: furan is attached at its 2-position to the thiophene 3-position, and the ethylsulfonamide linker is on the same carbon that connects the two heterocycles, creating a branched rather than linear architecture [1]. These two regioisomers differ in the dihedral angle between the furan and thiophene rings, the spatial orientation of the sulfonamide pharmacophore relative to the heterocyclic system, and the overall molecular shape (extended vs. folded), which are expected to produce distinct molecular recognition profiles at protein binding sites [2].

Molecular recognition Pharmacophore geometry Isomer selectivity

Increased Calculated Lipophilicity from Ortho-Bromo Substitution vs. Non-Brominated Analog

The ortho-bromo substituent on the benzenesulfonamide ring increases the calculated lipophilicity of the target compound relative to its non-brominated analog. Based on the Hansch π-value for aromatic bromine (π = +0.86 for Br on benzene), and supported by measured logP data for the parent fragment 2-bromobenzenesulfonamide (experimental logP = 2.88 [1]) compared to unsubstituted benzenesulfonamide (logP ≈ 0.31), introduction of the ortho-bromo group is estimated to increase logP by approximately 2.0-2.5 log units at the fragment level [1][2]. For the full compound, this translates to a predicted increase in lipophilicity that may enhance passive membrane permeability while also increasing the compound's propensity for plasma protein binding and nonspecific binding to assay surfaces [3].

Lipophilicity Membrane permeability Drug-likeness

Class-Level Differentiated Carbonic Anhydrase Inhibition Profile vs. Canonical Sulfonamide CA Inhibitors

The broader class of aryl-heteroaryl sulfonamides is historically dominated by potent carbonic anhydrase (CA) inhibitors. The seminal study by Hartman et al. (1992) established that 4-substituted thiophene- and furan-2-sulfonamides achieve nanomolar-level potency for human CA II inhibition (Ki values in the low nanomolar range), and this activity profile has been extensively replicated across hundreds of sulfonamide derivatives [1]. However, the target compound's structural features—specifically the N-alkyl substitution on the sulfonamide nitrogen and the 2-bromo substituent on the benzene ring—deviate from the canonical primary sulfonamide pharmacophore (Ar-SO₂NH₂) required for coordination to the CA active-site zinc ion. N-alkyl sulfonamides (Ar-SO₂NHR) lack the terminal NH₂ group necessary for zinc ligation, and the ortho-bromo group may sterically hinder approaches to any residual binding orientation [2]. Consequently, while potent CA-inhibiting sulfonamides typically exhibit Ki values in the 0.1-100 nM range against CA II, N-alkylated benzenesulfonamides with ortho substituents are predicted to show dramatically reduced or absent CA inhibition, a property that may be advantageous for applications requiring CA-orthogonal pharmacology to reduce off-target carbonic anhydrase-driven effects .

Carbonic anhydrase Target selectivity Sulfonamide pharmacology

Optimal Application Scenarios for 2-Bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Scaffold Diversification in Medicinal Chemistry Hit-to-Lead Programs Requiring Parallel SAR Exploration

The ortho-bromo substituent enables rapid, modular derivatization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing a single batch of this compound to serve as the progenitor for a library of C2-arylated, aminated, or alkenylated analogs [1]. This contrasts with the non-brominated analog (CAS 2034596-54-6), which would require de novo synthesis of each derivative. For medicinal chemistry teams with established Pd-catalyzed parallel synthesis workflows, the target compound represents a more efficient procurement choice for SAR campaigns targeting the benzenesulfonamide ring position [2].

Biochemical Assays Requiring High Confidence in Purity-Limited Pharmacological Conclusions

Where assay endpoints depend on precise concentration-response relationships (e.g., SPR-based Kd determination, isothermal titration calorimetry, or enzymatic IC₅₀ measurements), the 98% vendor-certified purity with batch-specific NMR, HPLC, and GC documentation provides measurably lower impurity risk (2% maximum impurity burden) compared to the 95% purity level (5% maximum impurity burden) of the closest commercially available non-brominated analog . This specification difference is particularly relevant for in vitro pharmacological profiling panels where impurity-driven artifacts can propagate through multi-parameter optimization algorithms.

CA-Orthogonal Screening Libraries for Targets Where Carbonic Anhydrase Inhibition Is an Exclusion Criterion

The N-alkyl sulfonamide structure (secondary sulfonamide, Ar-SO₂NH-CH₂-) of this compound precludes the zinc-coordinating primary sulfonamide pharmacophore required for carbonic anhydrase inhibition . For screening collections designed to identify hits against targets where CA activity would confound interpretation (e.g., neurological targets, kinases, nuclear receptors), inclusion of this CA-orthogonal sulfonamide ensures that any observed activity is not attributable to the canonical CA inhibitory mechanism that affects the majority of primary sulfonamide screening compounds [3].

Computational Chemistry and Molecular Modeling Studies Requiring Well-Defined 3D Pharmacophore Geometry

The unique regioisomeric arrangement of this compound (furan-3-yl attached to thiophen-2-yl with linear N-ethyl linker at the thiophene 5-position) provides a distinct three-dimensional pharmacophore that is structurally resolved from its constitutional isomer CAS 2097933-35-0 [4]. For computational docking, molecular dynamics simulations, or pharmacophore model generation, this compound offers a well-defined spatial presentation of hydrogen bond acceptors (sulfonamide S=O, furan O, thiophene S), hydrogen bond donor (sulfonamide NH), and hydrophobic aromatic surfaces that is not duplicated by any regioisomer, making it a valuable probe for validating computational predictions of target engagement [5].

Quote Request

Request a Quote for 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.